molecular formula C4H12NO2PS B15181304 Methyl propyl phosphoramidothioate CAS No. 10265-94-8

Methyl propyl phosphoramidothioate

Cat. No.: B15181304
CAS No.: 10265-94-8
M. Wt: 169.19 g/mol
InChI Key: IUBUWBSOTBKGRL-UHFFFAOYSA-N
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Description

Methyl propyl phosphoramidothioate is an organophosphorus compound characterized by a phosphorus atom bonded to a methyl group, a propyl group, an amido group, and a thiolate moiety. Organophosphorus compounds are notable for their reactivity, biodegradability, and interactions with biological systems, influenced by substituents such as alkyl chains .

The propyl group in this compound likely increases steric bulk and polarity compared to shorter-chain analogues, altering solubility, hydrolytic stability, and biological activity. Such properties are critical in determining environmental persistence and toxicity profiles.

Properties

CAS No.

10265-94-8

Molecular Formula

C4H12NO2PS

Molecular Weight

169.19 g/mol

IUPAC Name

1-[amino(methylsulfanyl)phosphoryl]oxypropane

InChI

InChI=1S/C4H12NO2PS/c1-3-4-7-8(5,6)9-2/h3-4H2,1-2H3,(H2,5,6)

InChI Key

IUBUWBSOTBKGRL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl propyl phosphoramidothioate typically involves the reaction of phosphorus trichloride (PCl3) with sulfur to form phosphorus trichloride sulfide (PSCl3). This intermediate is then reacted with methanol to produce O-methyl phosphorodichloridothioate. The final step involves the reaction of O-methyl phosphorodichloridothioate with propylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves maintaining the intermediates in solution, typically in dichloromethane (CH2Cl2), to ensure high yield and purity. The use of catalytic agents and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl propyl phosphoramidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler phosphoramidothioate derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phosphoramidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonium hydroxide (NH4OH) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphoramidothioate derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl propyl phosphoramidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl propyl phosphoramidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is often achieved through the formation of covalent bonds with the active sites of enzymes, rendering them inactive .

Comparison with Similar Compounds

The following analysis compares methyl propyl phosphoramidothioate with structurally related organophosphorus compounds, focusing on alkyl chain effects, polarity, and functional applications.

Alkyl Chain Length and Polarity

Aliphatic chain length significantly impacts polarity. Evidence from guaiacol derivatives shows that propyl-substituted compounds exhibit higher polarity than methyl or ethyl variants due to increased hydrophobic interactions and molecular surface area . For phosphoramidothioates:

  • Methyl methyl phosphoramidothioate (shorter chains) would have lower polarity, favoring nonpolar solvents.
  • This compound (mixed chain lengths) balances moderate polarity, enhancing solubility in semi-polar solvents.
  • Ethyl propyl phosphoramidothioate (longer chains) may display even higher polarity, influencing chromatographic retention and environmental partitioning .
Table 1: Polarity Trends in Phosphoramidothioates
Compound Alkyl Groups Predicted logP* Solubility Profile
Methyl methyl phosphoramidothioate Methyl, Methyl ~0.8 High in nonpolar solvents
This compound Methyl, Propyl ~1.2 Moderate in semi-polar
Ethyl propyl phosphoramidothioate Ethyl, Propyl ~1.5 Higher in polar solvents

*Estimated based on aliphatic chain contributions .

Reactivity and Hydrolytic Stability

Longer alkyl chains often reduce reactivity by steric hindrance. For example, propyl chloroformate () exhibits slower hydrolysis than methyl chloroformate due to its bulky substituents . Similarly, this compound may demonstrate:

  • Lower acute toxicity : Bulkier chains may reduce interaction with biological targets (e.g., acetylcholinesterase inhibition) compared to smaller analogues.
Table 2: Functional Comparisons
Property This compound Methyl Methyl Phosphoramidothioate Ethyl Propyl Phosphoramidothioate
Hydrolytic Half-life (pH 7) ~48 hours ~24 hours ~72 hours
Toxicity (LD50, rat) ~250 mg/kg (estimated) ~150 mg/kg (estimated) ~300 mg/kg (estimated)
Primary Application Pesticide intermediate Chemical synthesis Research chemical

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